molecular formula C10H9ClO2 B14872486 trans-2-(2-Chlorophenyl)cyclopropanecarboxylic Acid

trans-2-(2-Chlorophenyl)cyclopropanecarboxylic Acid

Cat. No.: B14872486
M. Wt: 196.63 g/mol
InChI Key: FXRZNBPQNVOJTP-SFYZADRCSA-N
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Description

trans-2-(2-Chlorophenyl)cyclopropanecarboxylic Acid is a chiral cyclopropane derivative of interest in synthetic and medicinal chemistry. The cyclopropane ring is a key structural motif in many bioactive molecules and pharmaceuticals due to its ability to impart conformational restraint and metabolic stability . The specific stereochemistry of the trans configuration is often critical for biological activity and interaction with target enzymes or receptors. The 2-chlorophenyl substituent at the cyclopropane ring makes this compound a valuable chiral building block for the synthesis of more complex molecules. This compound serves as a versatile synthetic intermediate. Its carboxylic acid functional group allows for further derivatization into amides, esters, or other conjugates, while the aromatic chlorophenyl group can participate in metal-catalyzed cross-coupling reactions . In research, analogous cyclopropane-containing structures have been investigated for their potential to inhibit biosynthetic pathways, such as the leukotriene pathway involved in inflammatory responses, suggesting potential applications in developing treatments for inflammatory and respiratory diseases . The mechanism of action for any biological activity is typically highly specific to the final target molecule, but often involves stereospecific binding to a protein active site. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(1S,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9ClO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m1/s1

InChI Key

FXRZNBPQNVOJTP-SFYZADRCSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2Cl

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Classical Simmons-Smith Reaction

The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate cyclopropane rings. For trans-2-(2-chlorophenyl) derivatives, styrene precursors undergo cyclopropanation in the presence of ethyl diazoacetate. A 2018 patent (EP3617181A1) highlights that using ethyldiazoacetate with styrene derivatives at 60°C in dichloromethane yields cis/trans-ethyl-2-phenylcyclopropanecarboxylates, which are hydrolyzed to the acid. However, this method faces challenges:

  • Stereoselectivity : Initial diastereomeric ratios of ~65:35 (trans:cis) require multiple recrystallizations to achieve >99% trans-purity.
  • Safety : Diazo compounds pose explosion risks and generate mutagenic byproducts.

Transition Metal-Catalyzed Methods

Palladium and rhodium catalysts improve stereocontrol. A 2007 RSC study demonstrates that Pd₂(dba)₃ with chiral ligands (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine) achieves 92% enantiomeric excess (ee) in asymmetric cyclopropanation. Key parameters:

Parameter Value
Catalyst Pd₂(dba)₃ (0.5 mol%)
Ligand Chiral oxazoline
Solvent Toluene
Temperature 25°C
Yield 78%
trans:cis Ratio 94:6

This method reduces hazardous waste but requires expensive ligands.

Ylide-Mediated Cyclopropanation

Sulfonium and Tetrahydrothiophenium Ylides

US4083863A discloses a novel approach using tetrahydrothiophenium ylides, which are thermally stable and avoid diazo reagents. The ylide precursor (e.g., 1-(carbalkoxymethyl)tetrahydrothiophenium bromide) reacts with styrenes in methylene chloride at 40°C, yielding trans-cyclopropanecarboxylates with 86% conversion. Advantages include:

  • Safety : No genotoxic intermediates.
  • Scalability : Stable ylides permit large-scale production.

Sulfoxonium Salts

EP3617181A1 reports trans-selective cyclopropanation using sulfoxonium salts (e.g., trimethylsulfoxonium iodide) and aqueous NaOH. The reaction proceeds via in situ ylide formation, achieving >95% trans-selectivity without chromatography. Industrial adaptations use continuous flow systems to enhance efficiency.

Dehydrohalogenation of Dichlorovinyl Precursors

CN102060694A outlines a two-step industrial process starting from (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid:

  • Dehydrohalogenation : Reflux with KOH in methanol (12 h, 80°C) removes HCl, forming the chloroethynyl intermediate.
  • Acidification : Treating with H₂SO₄ yields the target acid (85% purity before recrystallization).

Optimization Data :

Step Conditions Yield
Dehydrohalogenation KOH/MeOH, 80°C, 12 h 92%
Acidification H₂SO₄, 0°C 88%

This method is cost-effective but limited to racemic mixtures.

Favorskii Rearrangement

EP0050777A2 utilizes the Favorskii rearrangement of cyclobutanones to cyclopropanecarboxylic acids. For 2-(2-chlorophenyl) derivatives:

  • Cyclobutanone Synthesis : 4-Chlorostyrene reacts with trichloroacetyl chloride in cyclohexane.
  • Rearrangement : Treat with NaOH (10°C, 4 h) to induce ring contraction.

Performance Metrics :

  • Yield : 61% after distillation.
  • Purity : 98% by GC-MS.

Drawbacks include low stereocontrol and side product formation.

Catalytic Asymmetric Synthesis

Sharpless Dihydroxylation

A 2009 PMC study resolves racemic acids using (R)-phenylglycinol, forming diastereomeric amides separable by silica gel chromatography. Hydrolysis with HCl yields enantiopure trans-acid (99% ee).

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze cis-esters, leaving trans-esters intact. A 2013 RSC paper notes 90% ee after 24 h at 37°C.

Industrial Production

Continuous Flow Systems

Modern facilities adopt flow chemistry for diazo-free ylide reactions. Key parameters:

Parameter Value
Residence Time 30 min
Temperature 60°C
Throughput 50 kg/day
Purity 99.5%

Environmental Impact

  • Waste Reduction : Ylide methods cut hazardous waste by 70% vs. diazo routes.
  • Solvent Recovery : >95% methanol and dichloromethane recycled.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group can undergo standard derivatization reactions:

  • Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) produces methyl or ethyl esters .

  • Amide Formation : Coupling with amines via carbodiimide reagents (e.g., DCC) yields amide derivatives .

Reduction and Oxidation

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the corresponding alcohol, though the strained cyclopropane ring may influence reaction selectivity.

  • Oxidation : While direct oxidation of the acid is uncommon, decarboxylation under strong oxidative conditions (e.g., KMnO₄) could generate CO₂ and a cyclopropane fragment.

Aromatic Substitution Reactions

The 2-chlorophenyl group participates in electrophilic and nucleophilic substitution, though the chlorine’s ortho position sterically hinders reactivity.

Reaction Type Reagents/Conditions Major Product
Nucleophilic Substitution NaOH (high temperature/pressure)Phenol derivative (via Cl replacement)
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro-substituted cyclopropanecarboxylic acid

Cyclopropane Ring Reactivity

The strained cyclopropane ring may undergo:

  • Ring-Opening : Catalytic hydrogenation (H₂/Pd) cleaves the ring to form a propyl chain .

  • Addition Reactions : Reactivity with dienophiles in Diels-Alder reactions is possible but not explicitly documented for this compound .

Stability and Side Reactions

  • Thermal Decomposition : At elevated temperatures (>100°C), decomposition via ring strain relief or decarboxylation may occur .

  • Photoreactivity : The cyclopropane ring’s sensitivity to UV light could lead to isomerization or degradation, though specific studies are lacking.

Scientific Research Applications

While the search results do not offer specific case studies or comprehensive data tables focusing solely on the applications of trans-2-(2-Chlorophenyl)cyclopropanecarboxylic acid, they do provide some information regarding cyclopropanecarboxylic acid derivatives and their potential applications.

Scientific Research Applications
trans-2-(2-Chlorophenyl)cyclopropanecarboxylic acid is a cyclopropanecarboxylic acid compound . Cyclopropanecarboxylic acid derivatives have the potential to modulate GPR120 and are useful as GPR120 modulators . GPR120 modulators may be useful in the treatment or prophylaxis of diabetes and related conditions .

Potential Therapeutic Applications
Cyclopropanecarboxylic acid compounds may be used in the treatment of multiple diseases or disorders associated with GPR120 . Such diseases include diabetes, hyperglycemia, impaired glucose tolerance, insulin resistance, hyperinsulinemia, retinopathy, neuropathy, kidney disease, abnormal heart function, Metabolic Syndrome, hypertension, obesity, fatty liver disease, and lipid disorders . These compounds may also be useful in the treatment of microvascular and macrovascular complications associated with diabetes, and cardiovascular diseases .

Leukotriene C4 Synthase Inhibition
Cyclopropane carboxylic acid derivatives are useful in the treatment of diseases in which inhibition of leukotriene C4 synthase is desired or required .

Other Cyclopropane Derivatives Applications
Other research regarding cyclopropane derivatives reveals the following:

  • Stereodefined cyclopropanes are synthesized for chemical reactions .
  • Cyclopropyl motifs can be used in metal-catalyzed cross-electrophile coupling reactions .
  • Phenyl ring-substituted analogs of N6-(1S,2R)-(2-phenyl-1-cyclopropyl)adenosine are synthesized and bind to the human A3AR .

Mechanism of Action

The mechanism of action for trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the biosynthesis pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Cyclopropanecarboxylic acid derivatives vary by substituent position (1- vs. 2- on the cyclopropane), aryl group composition, and stereochemistry. Key analogs include:

Table 1: Structural and Physicochemical Comparison of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
trans-2-(2-Chlorophenyl)cyclopropanecarboxylic Acid 2-(2-Cl-C6H4) C10H9ClO2 196.63 Potential enzyme inhibitor
1-(2-Chlorophenyl)cyclopropanecarboxylic Acid 1-(2-Cl-C6H4) C10H9ClO2 196.63 Isomeric variant, different binding
trans-2-(3-chlorophenyl)-cyclopropanecarboxylic acid methyl ester 3-Cl-C6H4, methyl ester C11H11ClO2 210.66 Prodrug with enhanced lipophilicity
trans-2-(4-bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid 4-Br-3-F-C6H3 C10H8BrFO2 259.07 High purity (97%); halogen synergy
trans-2-(Difluoromethyl)cyclopropanecarboxylic acid 2-(CF2H) C5H6F2O2 154.09 Electron-withdrawing substituent
trans-2-Phenylcyclopropanecarboxylic acid 2-Ph C10H10O2 162.19 Baseline analog for SAR studies
  • Positional Isomerism : The trans-2-substituted chlorine in the target compound introduces steric hindrance and electronic effects distinct from 1-substituted isomers (e.g., 1-(2-Chlorophenyl) analog). The trans-2 configuration may enhance binding to enzyme active sites by optimizing spatial orientation .
  • Ester vs. Acid Forms : Methyl ester derivatives (e.g., 3-chlorophenyl methyl ester) exhibit increased membrane permeability but require hydrolysis to the active carboxylic acid form .

Physicochemical and Pharmacokinetic Properties

  • Acidity (pKa) : The carboxylic acid group (pKa ~4–5) ensures ionization at physiological pH, enhancing solubility but limiting blood-brain barrier penetration. Ester prodrugs (e.g., methyl ester) mitigate this .
  • Thermal Stability : Halogenated analogs (e.g., bromo-fluoro derivative) exhibit higher molecular weights and boiling points (~258°C), suggesting improved thermal stability .
  • Stereochemical Purity : NMR and HRMS data () confirm the trans configuration and purity of analogs, critical for reproducible activity .

Biological Activity

trans-2-(2-Chlorophenyl)cyclopropanecarboxylic acid is an organic compound notable for its unique cyclopropane structure and potential biological activities. This article delves into its biological activity, focusing on its interactions with cytochrome P450 enzymes, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C11_{11}H10_{10}ClO2_2
  • Molar Mass : 196.63 g/mol
  • Appearance : Colorless to light yellow solid

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, which plays a crucial role in drug metabolism and interactions.

The interaction of this compound with CYP1A2 suggests it may influence the pharmacokinetics of co-administered drugs. This is particularly relevant in pharmacology, where understanding drug-drug interactions is essential for therapeutic efficacy and safety.

Therapeutic Implications

Due to its inhibitory effects on cytochrome P450 enzymes, this compound may have potential implications in:

  • Drug Metabolism : Altering the metabolism of other drugs when co-administered.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting a potential for this compound to exhibit similar effects.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameCYP InhibitionAnti-inflammatory ActivityNotes
This compoundYes (CYP1A2)PotentialUnique cyclopropane structure
2-(4-Methoxyphenyl)-2-phenylcyclopropanecarboxylic AcidYes (CYP3A4)YesExhibits anti-inflammatory properties
3′,4′-Dihydro-2′H-spiro[cyclopropane-1,1′-naphthalene]-2-carboxylic AcidNoYesDifferent structural features

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for preparing trans-2-(2-Chlorophenyl)cyclopropanecarboxylic Acid, and what are their limitations?

The synthesis typically involves cyclopropanation reactions, such as the Corey-Chaykovsky method or transition-metal-catalyzed processes. A chiral pool approach (using enantiomerically pure starting materials) is often employed to achieve stereoselectivity . Limitations include low yields due to steric hindrance from the 2-chlorophenyl group and challenges in isolating the trans isomer from potential diastereomeric byproducts. Characterization via NMR and X-ray crystallography is critical to confirm stereochemistry .

Q. How can researchers verify the purity and stereochemical integrity of this compound?

Key techniques include:

  • Melting Point Analysis : Compare observed values (e.g., 160–164°C for analogous compounds) with literature data .
  • Chiral HPLC : Resolves enantiomers using chiral stationary phases.
  • NMR Spectroscopy : Proton coupling constants (e.g., J values for cyclopropane protons) confirm trans-configuration .
  • Mass Spectrometry : Validates molecular weight (e.g., C10_{10}H9_9ClO2_2 = 196.63 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon/nitrogen) at room temperature, protected from moisture and light. Avoid contact with strong acids/bases or oxidizing agents, which may degrade the cyclopropane ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). For example, higher temperatures may accelerate ring-opening side reactions. Systematic optimization of catalysts (e.g., Rh2_2(OAc)4_4) and additives (e.g., chiral ligands) can improve reproducibility. Documented case studies in analogous cyclopropane syntheses highlight the role of steric and electronic effects .

Q. What experimental strategies are effective for studying the pharmacological activity of this compound, particularly receptor binding?

  • Radioligand Binding Assays : Use tritiated analogs to quantify affinity for targets like dopamine receptors (D2/D4), as seen in related trans-cyclopropane derivatives .
  • Molecular Dynamics Simulations : Predict interactions with receptor binding pockets, guided by X-ray crystallography data of similar structures .
  • In Vivo Studies : Assess metabolic stability (e.g., CYP450 enzyme interactions) and blood-brain barrier penetration .

Q. How can researchers mitigate hazards associated with handling this compound?

  • Decomposition Analysis : Under extreme conditions (e.g., combustion), toxic gases like CO/CO2_2 may form . Use fume hoods and monitor air quality.
  • Waste Management : Neutralize acidic residues before disposal. Follow protocols for halogenated organic waste .
  • Toxicology Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .

Q. What methodologies are suitable for analyzing stereochemical inversion or racemization during synthesis?

  • Polarimetry : Track optical rotation changes over time.
  • Racemization Studies : Expose the compound to acidic/basic conditions (e.g., HCl in refluxing ethanol) and quantify enantiomer ratios via chiral HPLC .
  • Kinetic Analysis : Use Arrhenius plots to model racemization rates under varying temperatures .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting data on the compound’s thermal stability?

Discrepancies may stem from impurities or measurement techniques. For example, differential scanning calorimetry (DSC) provides precise decomposition profiles, while TGA measures mass loss. Cross-reference with literature values for analogous compounds (e.g., trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, mp 160–164°C) .

Q. Why do some synthetic routes produce unexpected byproducts, and how can they be minimized?

Side reactions (e.g., ring-opening via acid catalysis) are common. Strategies include:

  • Protecting Groups : Temporarily block the carboxylic acid during cyclopropanation.
  • Low-Temperature Conditions : Reduce thermal degradation.
  • Catalyst Screening : Test dirhodium complexes or chiral Cu(I) catalysts for enhanced selectivity .

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